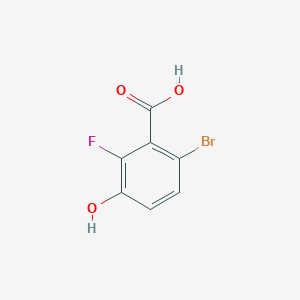

6-Bromo-2-fluoro-3-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

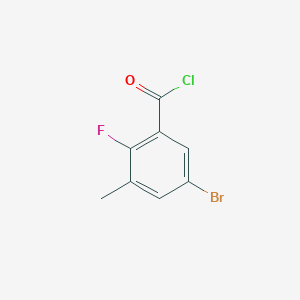

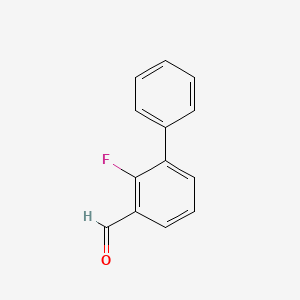

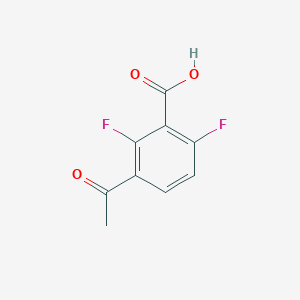

6-Bromo-2-fluoro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 . It has a molecular weight of 235.01 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the synthesis of 2-bromo-6-fluorobenzoic acid involves several steps including nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . The synthesis process of 2-Bromo-6-fluorotoluene derivatives involves bromination, hydrolysis, oxidation, and Sommlet reactions .Molecular Structure Analysis

The molecular structure of 6-Bromo-2-fluoro-3-hydroxybenzoic acid can be represented by the InChI code: 1S/C7H4BrFO3/c8-3-1-2-4 (10)5 (6 (3)9)7 (11)12/h1-2,10H, (H,11,12) and the InChI key is PKYVMESVHCKHNA-UHFFFAOYSA-N .Safety and Hazards

The safety data sheet for a similar compound, 3-Hydroxybenzoic acid, indicates that it may cause serious eye damage and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers retrieved discuss the synthesis, properties, and applications of similar compounds . For example, one paper discusses the catalytic protodeboronation of pinacol boronic esters . Another paper discusses the inhibitors of hepatitis C virus polymerase .

Wirkmechanismus

Target of Action

Boronic acids and their esters, which are structurally similar to this compound, have been studied extensively for their potential as pharmaceutical agents . They have been used in the development of enzyme inhibitors, controlled drug delivery polymers, saccharide sensors, and boron neutron capture therapy (BNCT) .

Mode of Action

Boronic acids and their esters, including phenylboronic pinacol esters, have been found to undergo hydrolysis, especially at physiological ph . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH of the environment .

Biochemical Pathways

Boronic acids and their esters are known to interact with carbohydrates, forming 5- or 6-membered cyclic esters . This interaction could potentially affect various biochemical pathways, particularly those involving carbohydrates.

Pharmacokinetics

The stability of boronic acids and their esters in water is a significant factor influencing their pharmacokinetics . These compounds are only marginally stable in water, and their rate of hydrolysis can significantly affect their bioavailability .

Result of Action

The interaction of boronic acids and their esters with carbohydrates can lead to the formation of cyclic esters . This reaction could potentially have various molecular and cellular effects, depending on the specific cellular context.

Action Environment

The action of 6-Bromo-2-fluoro-3-hydroxybenzoic acid is influenced by environmental factors such as pH and the presence of water. The rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . Moreover, these compounds are only marginally stable in water, which can affect their efficacy and stability .

Eigenschaften

IUPAC Name |

6-bromo-2-fluoro-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTRQPMMGRNXFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-fluoro-3-hydroxybenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)